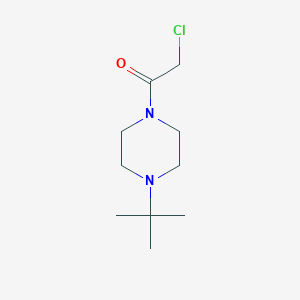

1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. This particular compound features a tert-butyl group attached to the piperazine ring and a chloroethanone moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with piperazine and tert-butyl chloride as starting materials.

Reaction Steps:

Conditions: The reactions are usually carried out in anhydrous conditions using a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine to neutralize the by-products.

Industrial Production Methods:

Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the chloroethanone group to an alcohol or amine.

Substitution: Substitution reactions at the piperazine nitrogen atoms can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Alkylated or aminated piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone, a compound with the CAS number 1247534-58-2, has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article explores its applications in medicinal chemistry, material science, and as a research tool.

Antidepressant Research

This compound has been investigated for its potential as an antidepressant. Piperazine derivatives are known to interact with serotonin receptors, which are critical in mood regulation. Studies have shown that modifications to the piperazine structure can enhance the selectivity and potency of these compounds against specific serotonin receptor subtypes, potentially leading to new therapeutic agents for depression .

Antimicrobial Activity

Research indicates that compounds containing piperazine rings exhibit antimicrobial properties. The introduction of the chloroethanone group may enhance the efficacy of these compounds against various bacterial strains. Preliminary studies suggest that derivatives of this compound could serve as lead candidates for developing new antibiotics .

Neuroprotective Effects

There is emerging evidence that piperazine derivatives may protect neurons from oxidative stress and apoptosis. The neuroprotective effects of this compound are currently under investigation, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced materials in electronics and aerospace applications .

Coating Technologies

Due to its chemical reactivity, this compound is also being explored as a precursor for coatings that require specific functional properties, such as hydrophobicity or antimicrobial surfaces. The chlorinated moiety can facilitate cross-linking reactions that improve the durability of coatings .

Probe Development

As a research tool, this compound can be utilized in developing chemical probes to study biological pathways involving piperazine-containing molecules. Its ability to selectively bind to certain biological targets makes it an attractive candidate for further exploration in pharmacological studies .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of piperazine derivatives, including this compound, using animal models. The results indicated significant reductions in depressive-like behaviors compared to controls, suggesting potential clinical relevance .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers synthesized various derivatives of piperazine compounds and tested their efficacy against common pathogens. The findings revealed that certain modifications, including those related to this compound, exhibited promising results against resistant bacterial strains .

Wirkmechanismus

The mechanism by which 1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific biological system and the desired therapeutic outcome.

Vergleich Mit ähnlichen Verbindungen

Piperazine

N-ethylpiperazine

1-(4-methylpiperazin-1-yl)-2-chloroethanone

1-(4-ethylpiperazin-1-yl)-2-chloroethanone

This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further modification make it an exciting area of research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and antitumor activities, as well as its mechanism of action based on recent research findings.

- Chemical Name: this compound

- Molecular Formula: C12H18ClN2O

- Molecular Weight: 232.74 g/mol

- CAS Number: 57260-71-6

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. Notably, it has shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These findings suggest that the compound may be a candidate for developing new antibiotics.

Table 1: Antibacterial Activity Against Gram-positive Bacteria

| Bacteria Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 0.78 - 3.125 μg/mL | |

| VREfm | 0.78 - 3.125 μg/mL | |

| Staphylococcus epidermidis | Effective against biofilm-forming strains |

Antifungal Activity

The compound's antifungal properties have not been extensively studied; however, related piperazine derivatives have demonstrated some activity against fungal pathogens. Further research is needed to establish the efficacy of this compound in this area.

Antitumor Activity

Preliminary investigations into the antitumor activity of piperazine derivatives indicate a potential for inhibiting cancer cell proliferation. For instance, compounds with similar structural characteristics have been shown to induce apoptosis in various cancer cell lines. The specific mechanisms through which this compound exerts its effects remain to be elucidated.

The biological activity of piperazine derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. The presence of the chloroethanone moiety may enhance the compound's reactivity and interaction with bacterial cell walls or cancer cell receptors.

Case Studies and Research Findings

A notable study investigated the structure–activity relationship (SAR) of piperazine-containing compounds, revealing that modifications in the piperazine ring significantly impact biological activity. The introduction of bulky groups, such as tert-butyl, has been associated with increased potency against resistant bacterial strains.

Case Study: SAR Analysis

In a study focusing on piperazine derivatives:

- Compounds with larger substituents exhibited enhanced antibacterial activity.

- The presence of electron-withdrawing groups improved solubility and bioavailability.

These findings underscore the importance of structural modifications in optimizing the biological activity of compounds like this compound.

Eigenschaften

IUPAC Name |

1-(4-tert-butylpiperazin-1-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O/c1-10(2,3)13-6-4-12(5-7-13)9(14)8-11/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTUSLZGILQHBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCN(CC1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.